molecular formula C108H183N31O29 B144885 BLP-3 CAS No. 138220-02-7

BLP-3

Cat. No.: B144885
CAS No.: 138220-02-7
M. Wt: 2379.8 g/mol
InChI Key: FIYGHLYYOVFEJL-BUTJMFNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BLP-3 (Bombinin-Like Peptide 3) is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Bombina orientalis (oriental fire-bellied toad). It belongs to the bombinin family, which is categorized into three groups: bombinins, bombinin-like peptides (BLPs), and bombinin H . This compound is characterized by a short α-helical structure (17–20 amino acids) that enables membrane disruption in bacterial cells . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with minimal hemolytic effects on mammalian cells . Its mechanism involves electrostatic interactions with negatively charged bacterial membranes, followed by pore formation and cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombinin-like peptide-3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of bombinin-like peptide-3 involves the extraction of the peptide from the skin secretion of Bombina orientalis. The extraction process includes collecting the skin secretion, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the peptide’s structure .

Chemical Reactions Analysis

Types of Reactions: Bombinin-like peptide-3 primarily undergoes interactions with bacterial membranes, leading to membrane disruption and cell death. It does not typically participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through physical interactions with microbial cell membranes .

Common Reagents and Conditions: The peptide’s activity is influenced by its interaction with lipid bilayers, particularly those containing cardiolipin and phosphatidylglycerol, which are commonly found in bacterial membranes. These interactions are studied using biomimetic membranes and techniques such as nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations .

Major Products Formed: The primary outcome of bombinin-like peptide-3’s interaction with bacterial membranes is the formation of pores, leading to cell lysis and death. This mechanism is crucial for its antimicrobial activity .

Mechanism of Action

Bombinin-like peptide-3 exerts its effects by selectively recognizing and inserting into bacterial membranes. The peptide undergoes a two-step process involving superficial insertion of key side chains followed by deeper penetration into the bilayer. Lysine residues in the conserved region 11-19 play a crucial role in this process, acting synergistically with other key residues to disrupt the membrane and cause cell death .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of BLP-3 and Related Peptides

Peptide Source Length (AA) Key Structural Features Antimicrobial Spectrum Hemolytic Activity
This compound Bombina orientalis 17–20 α-helical, L-amino acids Gram+/Gram− bacteria, C. albicans Low
BLP-1 Bombina orientalis 17–20 Homologous to this compound Similar to this compound Low
Bombinin H Bombina maxima 17–20 D-amino acids at position 2 Weak antibacterial, high toxicity High
BHL-bombinin Synthetic/Modified 20 Hybrid of bombinin H and BLP motifs S. aureus, E. coli Moderate
Bombinin H2 Bombina orientalis 17 D-amino acid residues Narrow-spectrum bacteria High

Efficacy and Selectivity

Table 2: Activity Metrics of Bombinin Family Peptides

Peptide MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL) Hemolysis (HC50, µg/mL)
This compound 10–20 15–25 >200
BLP-1 15–30 20–35 >200
Bombinin H 50–100 50–100 10–20
BHL-bombinin 5–10 10–15 50–100

Key Findings :

This compound vs. BLP-1 : this compound shows slightly lower minimum inhibitory concentrations (MICs) against S. aureus and E. coli compared to BLP-1, suggesting enhanced potency . Both peptides maintain low hemolytic activity, making them safer for therapeutic applications.

This compound vs. Bombinin H: Bombinin H contains D-amino acids, which improve proteolytic stability but increase hemolytic toxicity. While this compound has weaker membrane penetration than bombinin H, its selectivity for bacterial cells over mammalian cells is superior .

This compound vs. BHL-bombinin : BHL-bombinin, a synthetic hybrid, exhibits stronger antibacterial activity but higher hemolysis than this compound, highlighting the trade-off between efficacy and safety .

Mechanistic Differences

  • This compound : Relies on α-helical conformation to disrupt bacterial membranes without significant interaction with cholesterol-rich mammalian membranes .
  • Bombinin H: D-amino acids enhance membrane fluidity disruption but also increase interactions with eukaryotic cells, leading to cytotoxicity .
  • Bombinin H2 : Narrow-spectrum activity due to reduced electrostatic affinity for diverse bacterial membranes .

Clinical and Industrial Relevance

  • This compound is prioritized in drug development for its balance of efficacy and safety. Its low hemolysis makes it suitable for topical antimicrobial applications .
  • BHL-bombinin represents a promising synthetic variant but requires further optimization to reduce hemolysis .

Research Implications

Structure-Activity Relationships : Modifying this compound’s N-terminal region could enhance proteolytic stability without compromising selectivity .

Combination Therapies : Co-administration with conventional antibiotics may reduce resistance development .

Synthetic Analogs: Incorporating non-natural amino acids (e.g., D-lysine) could improve this compound’s pharmacokinetics .

Properties

CAS No.

138220-02-7

Molecular Formula

C108H183N31O29

Molecular Weight

2379.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1

InChI Key

FIYGHLYYOVFEJL-BUTJMFNXSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN

sequence

GIGAAILSAGKSALKGLAKGLAEXF

Synonyms

BLP-3 protein, Bombina orientalis
bombinin-like peptide-3, Bombina orientalis

Origin of Product

United States

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